[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chlorobenzenecarboxylate
Description
The compound [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chlorobenzenecarboxylate is a heterocyclic organic molecule characterized by a pyridazinyl core substituted with bromine atoms at positions 4 and 5, a ketone group at position 6, and a 2-chlorobenzenecarboxylate ester moiety. The molecular formula is inferred to be C₁₂H₇Br₂ClN₂O₃, with a molecular weight of approximately 453.5 g/mol. This compound is primarily used in scientific research, with applications in medicinal chemistry and biochemical studies, though specific biological activities require further investigation .
Properties
IUPAC Name |
(4,5-dibromo-6-oxopyridazin-1-yl)methyl 2-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2ClN2O3/c13-8-5-16-17(11(18)10(8)14)6-20-12(19)7-3-1-2-4-9(7)15/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONRITFXFYRCJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCN2C(=O)C(=C(C=N2)Br)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chlorobenzenecarboxylate typically involves multi-step organic reactions. One common method starts with the bromination of 6-oxo-1(6H)-pyridazine, followed by esterification with 2-chlorobenzoic acid. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as sulfuric acid or phosphoric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and pH, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chlorobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the pyridazinone ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chlorobenzenecarboxylate is used as a building block for the synthesis of more complex molecules
Biology
The compound’s biological applications include its use as a probe in biochemical assays and as a potential lead compound in drug discovery. Its ability to interact with specific biological targets makes it valuable for studying enzyme mechanisms and cellular processes.
Medicine
In medicine, researchers are investigating the compound’s potential as a therapeutic agent. Its structural features suggest it may have activity against certain diseases, such as cancer or infectious diseases, by targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for applications requiring durable and high-performance materials.
Mechanism of Action
The mechanism of action of [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chlorobenzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine atoms and ester group can form covalent bonds or non-covalent interactions with these targets, leading to changes in their activity or function. This can result in the modulation of biochemical pathways and cellular processes, contributing to its observed effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Halogenation Effects : Bromination at positions 4 and 5 (as in the target compound) increases molecular weight and steric bulk compared to dichloro analogs (e.g., CAS 343374-54-9). Bromine’s higher electronegativity may enhance electrophilic reactivity, influencing binding in biological systems .
- Ester Group Variations: The 2-chlorobenzenecarboxylate group in the target compound differs from analogs with 4-fluorobenzoate or chloroacetate esters.
- Thermal Stability : Analogs with benzodithiazine cores (e.g., compounds) exhibit high melting points (>300°C), suggesting that aromaticity and hydrogen bonding contribute to stability. Similar trends may apply to the target compound, though experimental data are lacking .
Biological Activity
The compound [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chlorobenzenecarboxylate (CAS No. 866018-26-0) is a halogenated pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula: C₇H₅Br₂ClN₂O₃
- Molecular Weight: 360.39 g/mol
- Boiling Point: Approximately 366.0 ± 52.0 °C (predicted)
- Density: 2.14 ± 0.1 g/cm³ (predicted)
- pKa: -4.90 ± 0.20 (predicted)
Biological Activity
Recent studies have indicated that this compound may exhibit a range of biological activities, including:
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial effects against various bacterial strains, potentially making it a candidate for antibiotic development.
- Antiviral Activity : Some research indicates that derivatives of this compound could inhibit viral replication, suggesting potential applications in antiviral therapies .
- Anticancer Potential : The compound has been studied for its ability to induce apoptosis in cancer cells, with mechanisms involving the modulation of specific signaling pathways related to cell survival and proliferation.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The presence of halogen atoms enhances binding affinity to enzyme active sites, potentially inhibiting their function.
- Receptor Modulation : The compound may interact with specific receptors, altering their activity and leading to downstream effects that promote therapeutic outcomes.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| [4,5-Dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate | Structure | Moderate antimicrobial activity |
| [4,5-Dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-bromoacetate | Structure | Enhanced anticancer properties |
| [4,5-Dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-fluoroacetate | Structure | Strong antiviral effects |
Case Studies
Several case studies have investigated the efficacy of this compound in various biological contexts:
-
Study on Antimicrobial Effects :
- A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at specific concentrations.
-
Anticancer Research :
- In vitro studies demonstrated that the compound induced apoptosis in human breast cancer cell lines through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.
-
Antiviral Activity Assessment :
- A recent investigation into its antiviral properties showed promising results against influenza virus strains, indicating a potential mechanism involving inhibition of viral entry into host cells.
Q & A
Q. Q1: What are the recommended synthetic routes for [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chlorobenzenecarboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves esterification of 4,5-dibromo-6-hydroxypyridazine with 2-chlorobenzoyl chloride. Key steps include:
- Activation of the hydroxyl group : Use coupling agents like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane under nitrogen .
- Temperature control : Maintain temperatures between 0–5°C during ester bond formation to minimize side reactions (e.g., hydrolysis or halogen displacement) .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol yields high-purity product.
Q. Q2: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for 2-chlorobenzoyl) and pyridazine ring protons (δ 6.8–7.0 ppm).
- ¹³C NMR : Confirm ester carbonyl (δ ~165 ppm) and pyridazine ring carbons (δ 150–160 ppm) .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine/chlorine .
Advanced Research Questions
Q. Q3: How can researchers resolve contradictions in reported biological activity data for halogenated pyridazine derivatives?
Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from:
- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity vs. MTT assays for cytotoxicity) .
- Structural analogs : Compare substituent effects (e.g., bromine vs. chlorine at position 4/5) using SAR (structure-activity relationship) models .
- Solubility factors : Use DMSO for in vitro assays at concentrations <1% to avoid solvent interference .
Q. Q4: What strategies are effective for studying the hydrolytic stability of the ester linkage under physiological conditions?
Methodological Answer:
- pH-dependent stability assays :
- Incubate the compound in buffers (pH 4.0, 7.4, 9.0) at 37°C for 24–72 hours.
- Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Enzymatic hydrolysis : Test esterase enzymes (e.g., porcine liver esterase) to simulate metabolic pathways .
- Computational modeling : Use DFT (density functional theory) to predict electron density at the ester carbonyl, correlating with experimental hydrolysis rates .
Q. Q5: How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor?
Methodological Answer:
- Kinase profiling : Use a panel of recombinant kinases (e.g., JAK2, EGFR) in ATP-competitive binding assays with fluorescence polarization detection .
- Docking studies : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to kinase active sites, focusing on halogen interactions with hydrophobic pockets .
- Cellular validation : Measure phospho-kinase levels (e.g., p-STAT3) in cancer cell lines treated with the compound via Western blot .
Data Interpretation and Optimization
Q. Q6: How should researchers address low yields in the final esterification step?
Methodological Answer:
- Catalyst screening : Replace DCC with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for improved coupling efficiency .
- Solvent optimization : Test polar aprotic solvents (e.g., THF or DMF) to enhance reagent solubility .
- Byproduct analysis : Use LC-MS to identify side products (e.g., dihalogenated impurities) and adjust stoichiometry of 2-chlorobenzoyl chloride .
Q. Q7: What analytical methods are recommended for detecting trace impurities in the compound?
Methodological Answer:
- HPLC-DAD : Detect impurities at 254 nm with a limit of detection (LOD) <0.1% .
- ICP-MS : Quantify residual heavy metals (e.g., Pd from coupling reactions) to comply with ICH Q3D guidelines .
- TGA/DSC : Assess thermal decomposition profiles to identify unstable intermediates .
Biological and Mechanistic Studies
Q. Q8: How can the compound’s interaction with DNA be systematically investigated?
Methodological Answer:
Q. Q9: What in vitro models are suitable for assessing the compound’s anti-inflammatory potential?
Methodological Answer:
- NF-κB inhibition assays : Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α suppression via ELISA .
- COX-2 enzyme inhibition : Compare IC50 values with celecoxib using a colorimetric COX-2 inhibitor screening kit .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
